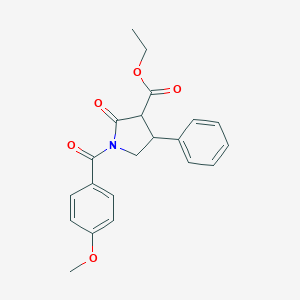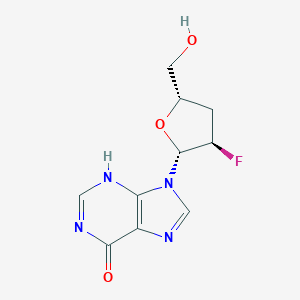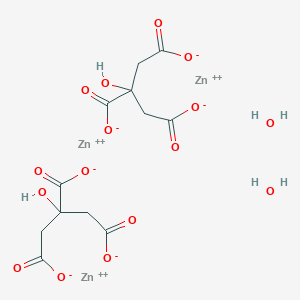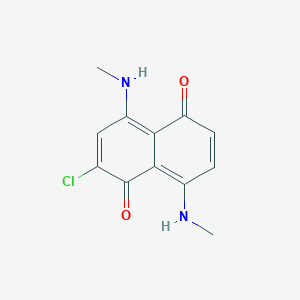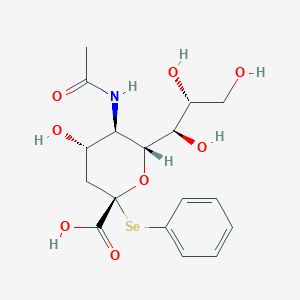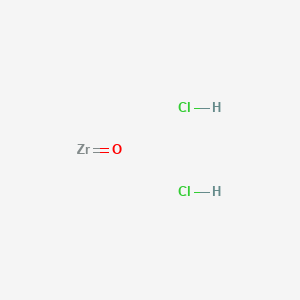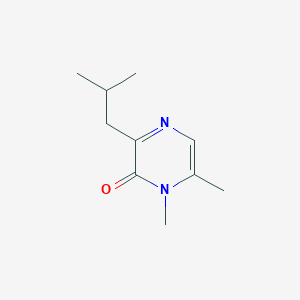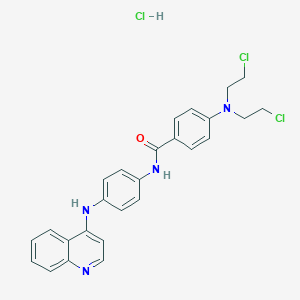
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride, also known as QN-10, is a synthetic compound that has been studied for its potential anti-cancer properties. It belongs to a class of compounds called bis(2-chloroethyl)amines, which have been used in chemotherapy for several decades. QN-10 has been shown to have promising results in pre-clinical studies, and its mechanism of action and physiological effects are still being investigated.
作用机制
The exact mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride is still being investigated. However, it is believed to work by inhibiting DNA synthesis and inducing DNA damage in cancer cells. This leads to apoptosis and cell death. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has also been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. Additionally, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have low toxicity in normal cells.
实验室实验的优点和局限性
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has several advantages for lab experiments. It has been shown to have low toxicity in normal cells, making it a promising candidate for further study. Additionally, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to inhibit the growth of several types of cancer cells, making it a potentially broad-spectrum anti-cancer agent. However, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has several limitations for lab experiments. It is a synthetic compound that requires several chemical reactions to synthesize, which can be time-consuming and expensive. Additionally, the exact mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride is still being investigated, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have low toxicity in normal cells, which makes it a promising candidate for combination therapy. Additionally, further investigation of the mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride could lead to the development of more targeted anti-cancer agents. Finally, the development of more efficient and cost-effective synthesis methods for 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride could make it more accessible for further study.
合成方法
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid to form 4-nitrobenzoic acid. This is followed by the reaction of 4-nitrobenzoic acid with 4-aminophenylhydrazine to form 4-(4-aminophenyl)benzohydrazide. The final step involves the reaction of 4-(4-aminophenyl)benzohydrazide with 4-(2-chloroethyl)aminoquinoline to form 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride.
科学研究应用
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been studied for its potential anti-cancer properties in several pre-clinical studies. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been shown to have low toxicity in normal cells, making it a promising candidate for further study.
属性
CAS 编号 |
133041-57-3 |
|---|---|
产品名称 |
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride |
分子式 |
C26H25Cl3N4O |
分子量 |
515.9 g/mol |
IUPAC 名称 |
4-[bis(2-chloroethyl)amino]-N-[4-(quinolin-4-ylamino)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H24Cl2N4O.ClH/c27-14-17-32(18-15-28)22-11-5-19(6-12-22)26(33)31-21-9-7-20(8-10-21)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30)(H,31,33);1H |
InChI 键 |
RWJMMDIEMLXJER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
其他 CAS 编号 |
133041-57-3 |
同义词 |
4-[bis(2-chloroethyl)amino]-N-[4-(quinolin-4-ylamino)phenyl]benzamide hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



